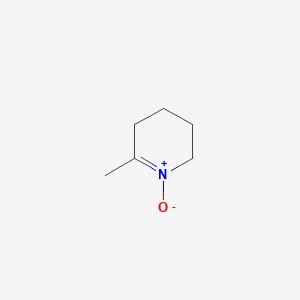

6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6-4-2-3-5-7(6)8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUCWSNMSBODSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](CCCC1)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319151 | |

| Record name | 6-Methyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55386-67-9 | |

| Record name | NSC340532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-1-oxo-2,3,4,5-tetrahydro-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 6 Methyl 1 Oxido 2,3,4,5 Tetrahydropyridin 1 Ium

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Techniques for Functional Group Characterization

No specific IR absorption frequencies (cm⁻¹) corresponding to the functional groups (such as the N-O bond) or the UV-Vis absorption maxima (λmax) for electronic transitions within the molecule could be located.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports of a single-crystal X-ray diffraction study for this compound. Therefore, precise data on its solid-state conformation, bond lengths, and bond angles are not available.

While data exists for structurally related compounds such as various pyridine (B92270) N-oxides, piperidine (B6355638) N-oxides, and tetrahydropyrimidine (B8763341) derivatives, the strict requirement to focus solely on 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium prevents the inclusion of this information as it would not be scientifically accurate for the specified molecule. Further experimental research is required to determine the spectroscopic and structural properties of this compound.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

Detailed information regarding the molecular geometry and conformation of this compound, which would be derived from single-crystal X-ray diffraction analysis, is not currently available in published scientific literature. This includes data on bond lengths, bond angles, and torsion angles that define the three-dimensional structure of the molecule.

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and Hydrogen Bonding

An analysis of the intermolecular interactions, including hydrogen bonding and other close contacts, through methods such as Hirshfeld surface analysis, could not be conducted. The necessary crystallographic information file (CIF) generated from single-crystal X-ray diffraction is a prerequisite for such an analysis, and this data has not been publicly reported for this compound.

Computational and Theoretical Investigations of 6 Methyl 1 Oxido 2,3,4,5 Tetrahydropyridin 1 Ium

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the molecular geometry, electronic landscape, and inherent reactivity.

Density Functional Theory (DFT) for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry). This would involve calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT would elucidate the electronic structure, detailing the distribution of electrons within the molecule and identifying key electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations (Note: This table is for illustrative purposes only as no data is available.)

| Parameter | Value |

| N1-O1 Bond Length (Å) | Data not available |

| C6-N1 Bond Length (Å) | Data not available |

| C2-N1-C6 Bond Angle (°) | Data not available |

| O1-N1-C6-C5 Dihedral Angle (°) | Data not available |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes only as no data is available.)

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Calculation of Global and Local Reactivity Descriptors

Table 3: Hypothetical Global Reactivity Descriptors (Note: This table is for illustrative purposes only as no data is available.)

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

Molecular Dynamics Simulations and Conformational Sampling Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for exploring its conformational landscape. These simulations would reveal the different shapes the molecule can adopt in various environments (e.g., in a solvent) and the energetic barriers between these conformations. Conformational sampling studies are essential for understanding how the molecule's shape influences its interactions with other molecules.

Advanced Modeling of Electronic Properties and Charge Distribution

Advanced modeling techniques provide a deeper understanding of a molecule's electronic characteristics. This includes mapping the molecular electrostatic potential (MEP) to visualize the charge distribution across the molecule, identifying electron-rich and electron-poor regions. Natural Bond Orbital (NBO) analysis would also be employed to study charge transfer interactions within the molecule, providing insights into its bonding and stability.

Chemical Reactivity and Reaction Mechanisms of 6 Methyl 1 Oxido 2,3,4,5 Tetrahydropyridin 1 Ium

1,3-Dipolar Cycloaddition Reactions of the Nitrone Moietynih.gov

The nitrone functional group within 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium is a classic 1,3-dipole, comprising a 4π-electron system delocalized over three atoms (C-N-O). This configuration allows it to readily participate in [3+2] cycloaddition reactions with various dipolarophiles, which are molecules containing a π-bond. chesci.com These reactions are a powerful method for constructing five-membered heterocyclic rings, specifically isoxazolidines, in a concerted, pericyclic fashion. chesci.com The presence of the 6-methyl group introduces significant electronic and steric influences that govern the selectivity and rate of these cycloadditions.

Investigation of Regioselectivity and Stereoselectivity in Cycloadditions

The regioselectivity and stereoselectivity of cycloadditions involving cyclic nitrones are dictated by the electronic properties and steric hindrance of both the nitrone and the dipolarophile. Theoretical studies using Density Functional Theory (DFT) on the parent compound, 2,3,4,5-tetrahydropyridine-1-oxide, provide a foundational understanding. imist.ma When reacting with an electron-deficient alkene like methyl crotonate, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. imist.ma

This interaction typically favors the formation of the meta regioisomer. imist.ma Furthermore, the transition state's geometry determines the stereochemical outcome, with a preference for the endo approach to minimize steric repulsion, leading to the meta-endo cycloadduct as the major product. imist.ma

The introduction of a methyl group at the C6 position of the nitrone is expected to enhance this selectivity. The electron-donating nature of the methyl group raises the energy of the nitrone's HOMO, reducing the HOMO-LUMO energy gap and accelerating the reaction. Sterically, the methyl group will further disfavor the ortho transition state, reinforcing the preference for the meta regioisomer.

Table 1: Calculated Activation Energies for Cycloaddition of 2,3,4,5-Tetrahydropyridine-1-oxide with Methyl Crotonate and Expected Influence of 6-Methyl Group Data adapted from DFT calculations on the unsubstituted analog. imist.ma

| Pathway | Activation Energy (kcal/mol) (Unsubstituted) | Major/Minor (Unsubstituted) | Expected Influence of 6-Methyl Group on Selectivity |

| Meta-Endo | 15.11 | Major | Increased preference due to steric hindrance at C6 |

| Meta-Exo | 16.02 | Minor | Still a minor pathway |

| Ortho-Endo | 17.65 | Minor | Further disfavored due to steric clash with methyl group |

| Ortho-Exo | 17.50 | Minor | Further disfavored due to steric clash with methyl group |

The reaction mechanism is generally considered a concerted but asynchronous process, where the formation of the two new single bonds (C-C and O-C) does not occur at the exact same rate. imist.ma

Reactivity with Various Dipolarophiles (e.g., Alkenes, Alkynes)nih.gov

The reactivity of this compound extends to a wide range of dipolarophiles. The nature of the substituent on the dipolarophile is critical in determining the reaction's feasibility and outcome.

Alkenes: Electron-deficient alkenes, such as acrylates, vinyl ketones, and nitroolefins, are highly reactive partners for this nitrone. nih.govacs.org As discussed, these reactions are controlled by the HOMO(nitrone)-LUMO(dipolarophile) interaction, leading to predictable regioselectivity. Conversely, reactions with electron-rich alkenes, like vinyl ethers, would be controlled by the LUMO(nitrone)-HOMO(dipolarophile) interaction, potentially altering the regiochemical outcome. chesci.com

Alkynes: Cycloaddition with alkynes yields 2,3-dihydroisoxazoles (isoxazolines). These products can subsequently be used to synthesize more complex molecules, as the N-O bond of the isoxazoline (B3343090) ring can be cleaved reductively to afford γ-amino alcohols. The principles of regioselectivity governed by frontier molecular orbital theory also apply to reactions with substituted alkynes.

Nucleophilic and Electrophilic Attack at the Tetrahydropyridine (B1245486) N-Oxide Moiety

The nitrone moiety is electronically ambivalent, possessing both nucleophilic and electrophilic character. The oxygen atom is electron-rich and acts as a nucleophilic center, while the C6 carbon atom is electron-deficient and serves as an electrophilic site. mdpi.com

Electrophilic Attack: Electrophiles, such as protons or Lewis acids, will coordinate to the oxygen atom. This activation makes the heterocyclic ring more susceptible to subsequent reactions.

Nucleophilic Attack: The C6 carbon of the nitrone is susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. mdpi.com Organometallic reagents like Grignard reagents or organolithiums can add to the C=N bond, leading to the formation of N,N-disubstituted hydroxylamine (B1172632) derivatives after quenching. The presence of the 6-methyl group, however, provides significant steric hindrance, which may reduce the rate of nucleophilic attack at this position compared to the unsubstituted analog. researchgate.net

Redox Chemistry and Chemical Stability Profiles

The N-oxide functionality imparts specific redox properties to the molecule. N-oxides are generally considered to be in a higher oxidation state than their corresponding tertiary amine counterparts.

Reduction: The N-oxide can be reduced (deoxygenated) to form the corresponding cyclic imine (6-methyl-2,3,4,5-tetrahydropyridine) or, with stronger reducing agents, the piperidine (B6355638) derivative (2-methylpiperidine). Various methods can achieve this, including catalytic hydrogenation or the use of reagents like PCl₃. nih.gov The relative ease of reduction is a key feature of N-oxide chemistry. Aliphatic N-oxides are typically more easily reduced than aromatic N-oxides. nih.gov

Oxidation: While the nitrone itself is an oxidized species, it can also act as an oxidant in certain chemical processes, though this is less common than its role as a dipole or electrophile.

Chemical Stability: this compound is a relatively stable cyclic nitrone. Unlike acyclic nitrones that may be prone to dimerization or polymerization, the cyclic structure provides conformational rigidity. It is generally stable at room temperature but can undergo thermal rearrangements at elevated temperatures. nih.gov As a zwitterionic species, its stability and solubility are influenced by polar solvents. nih.gov The redox potentials are influenced by substituents on the ring system. anu.edu.auacs.org

Pathways for Ring Transformations and Rearrangements

One of the characteristic reactions of N-oxides derived from allylic or related amines is the Meisenheimer rearrangement. researchgate.net For this compound, which contains a C=N double bond, a thermal imist.majst.go.jp-rearrangement is a plausible transformation pathway.

Upon heating, a sigmatropic rearrangement can occur, involving the migration of one of the ring carbons (C2) from the nitrogen to the oxygen atom. This process would result in a ring expansion, transforming the six-membered tetrahydropyridine N-oxide into a seven-membered 7-methyl-1,2-oxazepine derivative. researchgate.netrsc.org Such rearrangements provide a synthetic route to novel, medium-sized heterocyclic ring systems that can be challenging to construct through other methods.

Role of 6 Methyl 1 Oxido 2,3,4,5 Tetrahydropyridin 1 Ium As a Synthetic Intermediate

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The primary role of 6-methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium as a synthetic intermediate is centered on its function as a 1,3-dipole in cycloaddition reactions. rsc.org When reacted with various dipolarophiles, particularly alkenes, it forms isoxazolidine (B1194047) rings. researchgate.netrsc.org These five-membered heterocycles, containing both nitrogen and oxygen, are stable but also possess a readily cleavable N-O bond. This feature is crucial as it allows for the subsequent transformation of the isoxazolidine ring into other functional groups and heterocyclic systems, making it a gateway to a diverse array of nitrogenous compounds. acs.orgrsc.org

The 1,3-dipolar cycloaddition of this cyclic nitrone with alkenes is a powerful method for functionalizing carbon-carbon double bonds, as it simultaneously creates a C-C and a C-O bond with high stereospecificity. rsc.orgrsc.org This reaction is considered highly atom-economical and is a cornerstone in building molecular complexity. rsc.org The resulting fused or spirocyclic isoxazolidines can be further elaborated, for instance, by reductive cleavage of the N-O bond to yield amino alcohols, which are themselves important building blocks for more complex heterocyclic structures.

| Reactants | Reaction Type | Product Class | Significance |

|---|---|---|---|

| This compound + Alkene | [3+2] Dipolar Cycloaddition | Isoxazolidine | Forms a five-membered N,O-heterocycle, introduces stereocenters. rsc.org |

| Isoxazolidine derivative | N-O Bond Cleavage (e.g., hydrogenolysis) | 1,3-Amino alcohol | Versatile intermediate for synthesizing other nitrogen heterocycles. rsc.org |

Application in Complex Molecule Total Synthesis

The strategic use of cyclic nitrones like this compound is particularly evident in the total synthesis of natural products and other complex bioactive molecules. rsc.orgresearchgate.net Intramolecular cycloaddition reactions, where the alkene dipolarophile is tethered to the nitrone, are especially powerful for constructing intricate polycyclic frameworks found in many alkaloids. rsc.orgresearchgate.net The regioselectivity of these intramolecular reactions is often governed by the length and nature of the tether connecting the two reactive moieties, allowing for precise control over the stereochemical outcome of the cyclization. rsc.org

This methodology has been successfully applied in the synthesis of various alkaloids and other natural products. For example, the intramolecular cycloaddition of nitrones is a key strategy for assembling the core structures of compounds like alsmaphorazine B and virosaine A. researchgate.net While not every synthesis explicitly starts with the 6-methyl derivative, the principles and reactivity are directly applicable. The strategy allows for the efficient construction of complex skeletons and the introduction of key functional groups. researchgate.net For instance, the reaction of N-oxides with certain reagents can lead to the regioselective formation of aporphine (B1220529) and protoberberine alkaloids. rsc.org This highlights the role of N-oxide intermediates in redox reactions that facilitate complex bond formations in alkaloid synthesis. rsc.org

| Target Molecule Class | Key Synthetic Strategy | Resulting Core Structure | Reference Application |

|---|---|---|---|

| Alkaloids | Intramolecular Nitrone-Alkene Cycloaddition | Polycyclic Isoxazolidine | Core of Alsmaphorazine B, Virosaine A researchgate.net |

| Aporphine Alkaloids | Redox reaction of N-oxide intermediate | Aporphine nucleus | Synthesis of (±)-Corytuberine rsc.org |

| Spirocyclic Alkaloids | Nitrone protection via cycloaddition | Spirocyclic core | Synthesis of Histrionicotoxin family researchgate.net |

Mechanistic Elucidation of Reaction Pathways Involving the Compound

The primary reaction pathway for this compound is the [3+2] cycloaddition, a type of pericyclic reaction. researchgate.net According to Frontier Molecular Orbital (FMO) theory, this reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component (the 1,3-dipole or the dipolarophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity of the reaction is determined by the orbital coefficients at the reacting atoms. rsc.org

In many cases, the cycloaddition proceeds through an asynchronous concerted transition state. rsc.org This means that while the two new sigma bonds are formed in a single step without a discrete intermediate, the formation of one bond is more advanced than the other in the transition state. The reaction is typically stereospecific, meaning the stereochemistry of the alkene is retained in the isoxazolidine product.

While the concerted mechanism is common, alternative stepwise pathways can also occur, particularly with certain substrates. In these cases, the reaction may be initiated by the nitrone oxygen acting as a nucleophile, attacking the dipolarophile to form a zwitterionic intermediate. rsc.org Subsequent ring closure then yields the final heterocyclic product. The specific pathway, whether concerted or stepwise, can be influenced by the electronic properties of the reactants, solvent polarity, and steric factors. rsc.org

Derivatives and Analogues of 6 Methyl 1 Oxido 2,3,4,5 Tetrahydropyridin 1 Ium

Systematic Structural Modification of the Tetrahydropyridine (B1245486) Ring System

The systematic modification of the tetrahydropyridine ring system is a cornerstone of synthetic strategies aimed at developing novel derivatives of 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium. These modifications involve the introduction of various substituents onto the carbon framework of the ring, which can precede or follow the N-oxidation step.

The parent compound, 6-Methyl-2,3,4,5-tetrahydropyridine (B6598271) N-oxide, is typically synthesized via the oxidation of 2-methylpiperidine (B94953). researchgate.net Modifications to the tetrahydropyridine skeleton often begin with substituted piperidines or by constructing the ring from acyclic precursors, allowing for the introduction of a wide array of functional groups at different positions. For instance, classical synthetic routes can be adapted to produce tetrahydropyridines with alkyl or aryl groups at positions 3, 4, or 5. Subsequent N-oxidation, often achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), yields the desired N-oxide derivatives. arkat-usa.org

Research has demonstrated that pyridines bearing alkyl substituents can be almost completely converted to their corresponding N-oxides. arkat-usa.org This high efficiency is crucial for the reliable synthesis of a library of structurally diverse compounds. The versatility of these synthetic approaches enables the creation of analogues with tailored steric and electronic properties, which is fundamental for investigating structure-activity relationships.

Investigation of Substituent Effects on Reactivity and Conformation

The introduction of substituents onto the tetrahydropyridine N-oxide ring profoundly impacts the molecule's reactivity and spatial arrangement (conformation). The N-O bond in heteroaromatic N-oxides is a 1,2-dipole, with a negatively charged oxygen atom that significantly influences the electronic distribution within the ring. thieme-connect.de

The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a critical role. researchgate.net

Electron-donating groups (e.g., alkyl, alkoxy groups) increase the electron density on the ring and enhance the nucleophilicity of the oxygen atom. researchgate.net This can make the N-oxide a more effective oxidant in certain reactions. thieme-connect.de The methyl group at the 6-position in the parent compound is an example of an electron-donating group.

These electronic effects dictate how the molecule interacts with other reagents. For instance, in electrophilic substitution reactions, the substituent pattern directs the position of attack on the ring. youtube.com Furthermore, substituents influence the conformation of the non-aromatic, flexible tetrahydropyridine ring, affecting how the molecule presents itself for intermolecular interactions in both chemical reactions and crystal packing.

| Substituent Type | Example Group | Effect on Ring Electronics | Impact on Reactivity/Properties |

|---|---|---|---|

| Electron-Donating | Methyl (-CH₃), Alkoxy (-OR) | Increases electron density on the ring. | Enhances nucleophilicity of the N-oxide oxygen; may increase complexation ability. researchgate.net |

| Electron-Withdrawing | Nitro (-NO₂), Halogen (-Cl, -Br) | Decreases electron density on the ring. | Stabilizes the N-oxide; increases electron affinity; can alter reaction pathways. thieme-connect.deresearchgate.net |

Synthesis of Polycyclic Systems Incorporating the Tetrahydropyridine N-Oxide Moiety

A significant area of research involves the use of tetrahydropyridine N-oxides as building blocks for the synthesis of more complex, polycyclic systems. These larger structures are of interest in natural product synthesis and medicinal chemistry. nih.gov The reactivity of the N-oxide moiety can be harnessed to construct fused or bridged ring systems.

One powerful strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Tetrahydropyridine derivatives can be designed to participate in such reactions, leading to the formation of tetrahydropyridine-fused polycyclic compounds. researchgate.net

Another approach involves cycloaddition reactions where the N-oxide functional group participates directly. Aniline (B41778) N-oxides, which are structurally related, have been used in cyclizations to generate tetrahydroquinoline and other related polycyclic scaffolds. udel.edu Similar strategies can be envisioned for tetrahydropyridine N-oxides, where the N-O bond acts as a reactive dipole. These synthetic methods provide access to diverse molecular frameworks, including those found in alkaloids and other biologically active natural products. nih.gov

| Synthetic Strategy | Description | Resulting Polycyclic System Example |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis to build complex structures efficiently. researchgate.net | Tetrahydropyridine-fused heterocyclic compounds. researchgate.net |

| Aza-Prins Reaction / Electrocyclic Ring Opening | A tandem reaction sequence used to construct highly fused tetracyclic compounds, as demonstrated in the synthesis of Lyconadin A. nih.gov | Fused tetracyclic alkaloid-like structures. nih.gov |

| Cyclization of N-Oxides | Intramolecular or intermolecular reactions involving the N-oxide moiety to form new rings, such as in the synthesis of tetrahydroquinolines from aniline N-oxides. udel.edu | Tetrahydroquinoline scaffolds and related fused systems. udel.edu |

Analytical Methodologies for the Detection and Characterization in Research Settings

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isolation

Chromatographic methods are fundamental to the purification and purity assessment of synthesized chemical entities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary techniques employed for this purpose, each with specific applications tailored to the compound's properties.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar, non-volatile compounds like 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium. Reversed-phase HPLC (RP-HPLC) is a commonly developed method for separating such compounds from starting materials, byproducts, and degradation products. researchgate.net In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For isolation, preparative HPLC can be employed, which uses larger columns to handle greater quantities of the crude material. thno.org The purity of the collected fractions is then typically confirmed using analytical HPLC. The use of a mass spectrometry (MS) detector in liquid chromatography-mass spectrometry (LC-MS) systems is invaluable for peak identification, as it provides mass-to-charge ratio information for the eluted compounds. researchgate.netthno.org

Interactive Table: Typical HPLC Parameters for Analysis

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column | Poroshell 120 EC-C18 (or similar) thno.org | Stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% Formic Acid thno.org | Elutes compounds from the column based on polarity. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detector | UV-Vis (e.g., at 254 nm) and/or Mass Spectrometry (MS) | Detects and quantifies the compound as it elutes. |

| Column Temp. | 25 - 40 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) is another powerful separation technique, though it is primarily used for volatile and thermally stable compounds. For a polar nitrone like this compound, direct analysis by GC may be challenging without prior derivatization to increase its volatility and thermal stability. When applicable, GC coupled with a mass spectrometer (GC-MS) allows for the identification of compounds based on their unique mass spectra and retention times. researchgate.net

Interactive Table: Illustrative GC-MS Parameters

| Parameter | Value/Description | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms) | Stationary phase where separation occurs. |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. |

| Injector Temp. | ~250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds based on their boiling points. |

| Detector | Mass Spectrometer (MS) | Fragments molecules and detects them based on mass-to-charge ratio. |

Advanced Spectroscopic Quantification Methods (e.g., Quantitative NMR)

Beyond simple identification, precise quantification of a synthesized compound is critical. While chromatographic techniques can provide relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as an advanced method for determining the absolute purity or concentration of a sample.

qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is added to the sample containing the analyte. The purity of the target compound is then calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. The key requirements are that the analyte and standard peaks used for quantification are sharp, free from overlap with other signals, and have adequate relaxation delays between scans to ensure accurate integration. For this compound, characteristic signals, such as the methyl group protons, could potentially be used for quantification provided they are well-resolved from other signals in the ¹H NMR spectrum.

Purity Assessment Methodologies in Research Synthesis

The assessment of purity for a newly synthesized batch of this compound is a multi-step process that combines chromatographic and spectroscopic data to build a comprehensive purity profile.

Structural Confirmation : The first step is to confirm that the desired compound has been synthesized. This is achieved using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry. rsc.org NMR provides detailed information about the chemical structure and connectivity of atoms, while MS confirms the molecular weight of the compound. thno.orgrsc.org

Chromatographic Purity : HPLC is the workhorse for purity assessment. A high-resolution column is used to separate the main compound from any impurities. researchgate.net The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate a percentage purity (area percent). This method is effective for detecting byproducts, unreacted starting materials, and degradation products.

Impurity Identification : When significant impurities are detected via HPLC, LC-MS is employed to gain insight into their identities. researchgate.net The mass data obtained for each impurity peak can suggest its molecular formula, which, when combined with knowledge of the reaction pathway, can help in postulating its structure.

Residual Solvent Analysis : NMR spectroscopy is also highly effective for identifying and quantifying residual solvents from the synthesis and purification process (e.g., acetone, ethanol, ethyl acetate). thno.org

This combination of techniques ensures a thorough characterization of the synthesized compound, confirming its identity, strength, and purity.

Interactive Table: Example Purity Analysis Summary

| Technique | Result | Interpretation |

|---|---|---|

| ¹H NMR | Spectrum consistent with proposed structure. | Confirms the chemical identity of the main component. |

| LC-MS | Major peak at expected mass-to-charge ratio. | Confirms the molecular weight of the target compound. |

| HPLC (UV, 254 nm) | Main peak area: 98.5%. Two minor peaks: 0.8% and 0.7%. | Indicates a purity of 98.5% by area percent. |

| qNMR | Purity determined to be 98.2% w/w vs. internal standard. | Provides an absolute purity value, corroborating HPLC results. |

Future Directions and Emerging Research Avenues for 6 Methyl 1 Oxido 2,3,4,5 Tetrahydropyridin 1 Ium

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient, safe, and environmentally benign methods for synthesizing 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium and its derivatives is a primary area of future research. Traditional approaches, such as the sodium tungstate catalyzed oxidation of the parent secondary amine (2-methylpiperidine) with hydrogen peroxide, provide a reliable route. researchgate.net However, emerging strategies promise greater sustainability and efficiency.

Biocatalysis: A significant leap towards greener synthesis involves the use of biocatalysts. Microbial N-oxidation presents a precise and environmentally friendly alternative to traditional chemical oxidation. nbinno.com The use of whole-cell biocatalysts, such as certain bacterial strains, can perform regioselective N-oxidation on pyridine (B92270) and related compounds. nbinno.com Future research could identify or engineer enzymes capable of selectively oxidizing substituted piperidines, eliminating the need for harsh chemical oxidants and simplifying purification processes. nbinno.com

Flow Chemistry: Continuous flow chemistry offers a safer, more efficient, and scalable alternative to batch processing for N-oxidation reactions. organic-chemistry.org The use of packed-bed microreactors with heterogeneous catalysts, such as titanium silicalite (TS-1), and hydrogen peroxide as the oxidant can achieve high yields with significantly reduced reaction times. organic-chemistry.org This methodology enhances safety, particularly when handling energetic reagents, and allows for prolonged, stable production, making it ideal for industrial-scale synthesis. organic-chemistry.orgmdpi.com The application of flow technology to the synthesis of N-methyl amines using heterogeneous palladium catalysts further demonstrates the potential for creating diverse analogues in a sustainable manner. rsc.org

Advanced Stereoselective Methods: For the synthesis of chiral analogues, which are crucial for applications in pharmaceuticals and catalysis, advanced asymmetric methods are being explored.

Organocatalysis: The addition of β-ketosulfones to nitroalkenes, catalyzed by chiral thiourea cinchona alkaloids, followed by reductive cyclization, yields chiral cyclic nitrones with high enantiomeric and diastereomeric ratios. nih.gov

Metal-Catalyzed Reactions: Enantio- and chemoselective iridium-catalyzed N-allylation of oximes provides a pathway to enantioenriched cyclic nitrones. nih.gov Furthermore, gold-catalyzed 1,3-azaprotio transfer of allenyloximes under photoirradiation has been developed to construct five- to seven-membered cyclic nitrones. acs.org

These advanced methods pave the way for creating a library of structurally diverse and stereochemically pure analogues of this compound for various applications.

Advanced Computational Design and Prediction of Analogues

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel analogues of this compound. By predicting molecular properties and reaction outcomes, these methods reduce the need for extensive empirical experimentation.

Density Functional Theory (DFT) Studies: DFT calculations are crucial for understanding the electronic structure, reactivity, and reaction mechanisms of cyclic nitrones. rsc.org This method can be used to explore the potential energy surfaces of reactions, such as 1,3-dipolar cycloadditions, revealing whether the mechanism is concerted or stepwise and predicting regio- and stereoselectivity. acs.orgnih.gov The distortion/interaction model, when applied with DFT, is particularly effective in predicting the relative reactivities of different nitrones and their reaction partners. nih.gov For this compound, DFT can be employed to optimize its geometry, calculate quantum chemical parameters, and analyze its molecular electrostatic potential surface to predict sites of reactivity. jacsdirectory.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR represents a powerful computational strategy for designing new analogues with desired biological activities or chemical properties. mdpi.com By establishing a mathematical correlation between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity, QSAR models can predict the efficacy of novel, untested compounds. nih.govresearchgate.net This approach has been successfully used for various heterocyclic compounds and could be applied to design analogues of this compound targeting specific enzymes or receptors. mdpi.comresearchgate.net

| Computational Method | Application for this compound Analogues | Key Insights |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms (e.g., cycloadditions); Predict regio- and stereoselectivity; Analyze electronic structure and reactivity indices. rsc.orgacs.org | Mechanistic pathways, transition state energies, charge distribution, frontier molecular orbitals. nih.govjacsdirectory.com |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or chemical properties of novel analogues; Guide the design of compounds with enhanced potency or selectivity. nih.gov | Correlation between molecular structure and activity, identification of key structural features for desired properties. mdpi.com |

| Molecular Docking | Simulate the binding interaction of analogues with a target protein or enzyme; Predict binding affinity and orientation. mdpi.com | Preferred binding modes, key intermolecular interactions (e.g., hydrogen bonds), scoring functions to rank potential inhibitors. nih.gov |

These computational tools allow for the rational, in silico design of new molecules, prioritizing the synthesis of candidates with the highest probability of success.

Catalytic Applications Beyond Traditional Organic Synthesis

While cyclic nitrones are well-established as valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions, future research is directed towards exploring their potential as catalysts themselves. nih.gov The unique electronic properties of the nitrone functionality, combined with the stereochemical information that can be embedded in the cyclic scaffold, open up new possibilities.

Organocatalysis: A promising avenue is the development of chiral nitrone-based organocatalysts. The synthesis of atropisomeric nitrones via copper-catalyzed asymmetric reactions has yielded optically active compounds that can be converted into diversely functionalized axially chiral molecules. acs.org These resulting structures have the potential to act as highly effective Lewis base catalysts in a variety of asymmetric transformations. Research into analogues of this compound could focus on introducing chirality and evaluating their efficacy as catalysts for reactions such as aldol, Mannich, or Michael additions.

Asymmetric Synthesis: The compound and its derivatives are key targets in catalytic enantioselective reactions. For instance, copper-catalyzed enantioselective alkyne addition to nitrones has been developed using tunable axially chiral ligands. nih.gov This highlights the utility of the nitrone group as a handle for complex stereoselective C-C bond formations. Future work could expand the scope of nucleophiles and catalytic systems to generate a wider array of chiral N-hydroxypiperidines, which are valuable synthetic precursors. nih.govnih.gov

The development of nitrone-based catalysts could extend beyond traditional organic synthesis into emerging fields. The N-oxide moiety can influence electronic properties, suggesting potential, albeit unexplored, applications in photoredox or electrocatalysis, where the molecule could act as a mediator or ligand to a metal center.

Integration with Green Chemistry Principles and Methodologies

Integrating green chemistry principles into the entire lifecycle of this compound, from its synthesis to its application, is a critical future direction. This involves minimizing waste, reducing energy consumption, and using safer substances. nih.gov

Solvent-Free and Alternative Energy Inputs: The synthesis and subsequent reactions of nitrones can be made significantly greener by avoiding traditional organic solvents. mdpi.com Performing reactions under solvent-free ("neat") conditions, often aided by microwave irradiation or mechanical ball milling, can lead to reduced reaction times, higher yields, and simplified work-up procedures. researchgate.netresearchgate.net These methods align with the green chemistry principles of waste prevention and the use of safer solvents and auxiliaries. mdpi.com

Atom Economy and Reaction Mass Efficiency: The inherent nature of 1,3-dipolar cycloaddition reactions, a primary application of nitrones, boasts high atom economy as all atoms from the reactants are incorporated into the product. mdpi.com To holistically evaluate the "greenness" of a synthetic pathway, various metrics are employed. mdpi.comwhiterose.ac.uk Future research will focus on optimizing synthetic routes for this compound to maximize these metrics.

| Green Chemistry Metric | Description | Ideal Value | Relevance to Synthesis |

| Atom Economy (AE) | The ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. researchgate.net | 100% | Measures the efficiency of atom incorporation from reactants to product. |

| Reaction Mass Efficiency (RME) | The ratio of the mass of the isolated product to the total mass of reactants used. It accounts for yield and stoichiometry. wiley-vch.de | 100% | Provides a more realistic measure of a reaction's efficiency than AE alone. |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product. nih.gov | 1 | A comprehensive metric that assesses the total waste generated per kilogram of product. |

| E-Factor (Environmental Factor) | The ratio of the mass of total waste generated to the mass of the desired product (PMI - 1). nih.gov | 0 | Directly quantifies the amount of waste produced, highlighting the environmental impact. |

By applying these metrics, researchers can quantitatively compare different synthetic pathways—such as traditional batch oxidation versus continuous flow biocatalysis—and identify the most sustainable option. researchgate.netnih.gov The use of renewable feedstocks, where possible, and the design of biodegradable products are further principles that will guide future innovation with this versatile compound. mdpi.com

Q & A

Basic: What are the recommended methods for synthesizing 6-Methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium with high purity?

Methodological Answer:

- Cyclization Pathways : Start with precursor molecules like substituted pyridines or tetrahydropyridines. Use acid/base catalysis to facilitate cyclization, ensuring controlled temperature (e.g., 60–80°C) to avoid side reactions. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the compound. Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Stability Testing : Store the compound under inert gas (N₂/Ar) at –20°C to prevent oxidation. Perform accelerated degradation studies under varying pH and temperature conditions to assess shelf life .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR to identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm). ¹³C NMR confirms carbon骨架, particularly the oxidized nitrogen moiety .

- IR Spectroscopy : Detect characteristic C=O and N–O stretches (1650–1750 cm⁻¹ and 1200–1300 cm⁻¹, respectively).

- X-ray Crystallography : If crystalline, resolve the 3D structure to validate stereochemistry and intermolecular interactions. Compare with computational models (e.g., DFT-optimized geometries) .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare activation energies for proposed reaction pathways (e.g., ring-opening or substitution reactions) .

- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability. Pair with experimental kinetic studies to validate predictions .

- Contradiction Resolution : If experimental data (e.g., unexpected byproducts) conflict with simulations, re-optimize basis sets (e.g., B3LYP/6-311++G**) or include explicit solvent molecules .

Advanced: What strategies are effective in resolving contradictions between experimental and theoretical data for this compound's properties?

Methodological Answer:

- Hyphenated Techniques : Combine LC-MS or GC-MS to identify impurities or degradation products that may skew experimental results. Cross-reference with computational fragmentation patterns .

- Control Experiments : Replicate synthesis under strictly anhydrous conditions to rule out moisture interference. Use isotopically labeled precursors (e.g., ¹³C-methyl groups) to track reaction pathways .

- Collaborative Validation : Share raw data (NMR, crystallography) with independent labs for reproducibility checks. Utilize open-source tools (e.g., PubChem’s spectral matching) to compare datasets .

Basic: How can researchers assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC against E. coli or S. aureus). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK293) .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl or oxido groups) and compare bioactivity trends. Use molecular docking to predict target binding (e.g., enzyme active sites) .

Advanced: What are the challenges in scaling up the synthesis of this compound for collaborative studies?

Methodological Answer:

- Batch Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time). Pilot studies in flow reactors may improve yield and reproducibility .

- Byproduct Management : Implement inline IR spectroscopy for real-time monitoring. Optimize workup protocols (e.g., liquid-liquid extraction) to remove persistent impurities .

- Data Sharing : Create standardized characterization protocols (e.g., NMR acquisition parameters) to ensure consistency across labs. Use platforms like Zenodo for open-data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.